molecular formula C30H40N6O7 B10849248 H-mCpa-ala-Gly-Phe-leu-OH

H-mCpa-ala-Gly-Phe-leu-OH

Cat. No.: B10849248
M. Wt: 596.7 g/mol
InChI Key: CPTUJVNVSNEVEH-IMNFJDCFSA-N
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Description

The compound H-mCpa-ala-Gly-Phe-leu-OH is a synthetic peptide composed of the amino acids mCpa (methylcyclopropylalanine), alanine, glycine, phenylalanine, and leucine . Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-mCpa-ala-Gly-Phe-leu-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-mCpa-ala-Gly-Phe-leu-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce tyrosine or other hydroxylated derivatives.

Scientific Research Applications

H-mCpa-ala-Gly-Phe-leu-OH: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-mCpa-ala-Gly-Phe-leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

H-mCpa-ala-Gly-Phe-leu-OH: can be compared to other similar peptides, such as:

The uniqueness of This compound lies in its specific sequence and the presence of the methylcyclopropylalanine residue, which can impart distinct structural and functional properties.

Properties

Molecular Formula

C30H40N6O7

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(3-carbamoylphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H40N6O7/c1-17(2)12-24(30(42)43)36-29(41)23(15-19-8-5-4-6-9-19)35-25(37)16-33-27(39)18(3)34-28(40)22(31)14-20-10-7-11-21(13-20)26(32)38/h4-11,13,17-18,22-24H,12,14-16,31H2,1-3H3,(H2,32,38)(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H,42,43)/t18-,22-,23-,24-/m0/s1

InChI Key

CPTUJVNVSNEVEH-IMNFJDCFSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC(=CC=C2)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC(=CC=C2)C(=O)N)N

Origin of Product

United States

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